molecular formula C21H19N3O2 B13372634 N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide

Cat. No.: B13372634
M. Wt: 345.4 g/mol
InChI Key: ZOWWBCZXWIOJOA-UHFFFAOYSA-N
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Description

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an anilinocarbonyl group attached to a benzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide typically involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is carried out under controlled conditions to ensure selective monoacylation, as the presence of two amine groups in different chemical environments can lead to the formation of by-products . The reaction is optimized using a microreactor system to achieve high yield and selectivity .

Industrial Production Methods

In an industrial setting, the continuous flow process is often employed for the production of this compound. This method involves the use of readily available starting materials and acylating agents, with the reaction parameters being carefully controlled to maximize efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(anilinocarbonyl)amino]-2-methylphenyl}benzamide is unique due to its specific structural arrangement, which allows for selective interactions with biological targets and versatile chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

N-[2-methyl-4-(phenylcarbamoylamino)phenyl]benzamide

InChI

InChI=1S/C21H19N3O2/c1-15-14-18(23-21(26)22-17-10-6-3-7-11-17)12-13-19(15)24-20(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,25)(H2,22,23,26)

InChI Key

ZOWWBCZXWIOJOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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